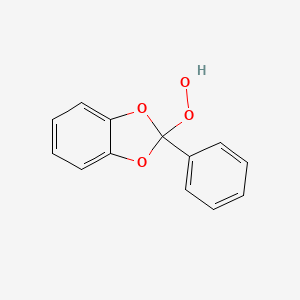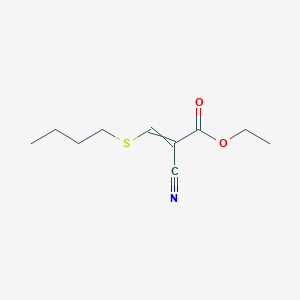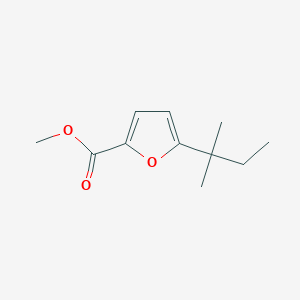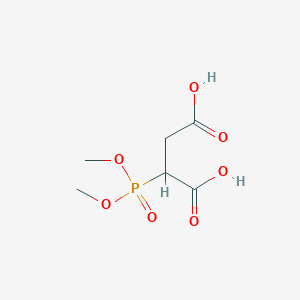
2-Phenyl-2H-1,3-benzodioxole-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2H-1,3-benzodioxole-2-peroxol is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a peroxol group attached to a benzodioxole ring, which is further substituted with a phenyl group. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-1,3-benzodioxole-2-peroxol typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The peroxol group can be introduced through a series of oxidation reactions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2H-1,3-benzodioxole-2-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2-Phenyl-2H-1,3-benzodioxole-2-peroxol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-2H-1,3-benzodioxole-2-peroxol involves its interaction with various molecular targets and pathways. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to the inhibition of enzymes and disruption of cellular processes . Additionally, the compound’s structure allows it to interact with specific receptors and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene with similar structural features but different functional groups.
1,3-Benzodioxole: A parent compound of the benzodioxole family with a simpler structure.
Benzodioxole derivatives: Various derivatives with different substituents and biological activities.
Uniqueness
2-Phenyl-2H-1,3-benzodioxole-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to generate ROS and interact with specific molecular targets sets it apart from other benzodioxole derivatives.
Propriétés
Numéro CAS |
95038-27-0 |
|---|---|
Formule moléculaire |
C13H10O4 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-hydroperoxy-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H10O4/c14-17-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-13/h1-9,14H |
Clé InChI |
UXYAZBPCLYNDKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(OC3=CC=CC=C3O2)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)



![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)




![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
